6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one and related compounds involves various strategies, including the Pd-catalyzed carbonylative synthesis using benzene-1,3,5-triyl triformate as the CO source, highlighting a method that avoids the use of toxic and flammable CO gas (Zheng et al., 2021). Other synthesis approaches include the use of microwave irradiation conditions for the reactivity of 2-methyl-4H-3,1-benzoxazin-4-ones towards carbon and oxygen nucleophiles, leading to various derivatives in high yields (Prousis et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one has been elucidated using X-ray crystallography, revealing details about their crystallization, space group, and intermolecular interactions. For instance, studies on related compounds have shown the presence of hydrogen bonding and π–π stacking interactions that contribute to the stability of their structure (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of oxazinones, including 6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-ones, involves interactions with carbon and oxygen nucleophiles under specific conditions, such as microwave irradiation, leading to various transformation products (Prousis et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, including density and crystallization parameters, have been studied to understand their behavior in different environments. The crystallographic analysis provides insights into the density and molecular arrangement within the crystalline structure (Hwang et al., 2006).
Chemical Properties Analysis
Chemical properties such as acid-base behavior, reactivity towards various chemical reagents, and potential for forming derivatives have been explored to understand the versatility of 6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-ones in chemical synthesis and applications. The potentiometric study on related oxazinones has shed light on their acid properties and reactivity towards methylation (Lalaev et al., 2006).
Scientific Research Applications
Potentiometric Properties
- 4-Hydroxy-6H-1,3oxazin-6-ones, closely related to the target compound, exhibit weak OH acid properties and are used in potentiometric studies. These compounds exist mainly in a neutral form in biological media (Lalaev et al., 2006).
Reactivity and Synthesis Optimization
- The reactivity of benzoxazin-4-ones under microwave irradiation conditions has been explored, leading to the synthesis of various derivatives including hydroxy-quinolin-2-ones and N-acetyl-anthranilates (Prousis et al., 2013).
Corrosion Inhibition
- Benzoxazine derivatives, including 2-Methyl-4H-benzo[d][1,3]oxazin-4-one, have shown promising results as corrosion inhibitors on mild steel in hydrochloric acid solutions (Kadhim et al., 2017).
Mechanistic and Synthetic Studies
- Mechanistic studies on the synthesis of 2-imino benzo[e]-1,3-oxazin-4-ones from salicylic acids and anilines have been conducted to understand the reaction pathways for creating similar oxazinones (Leas et al., 2018).
Photodimerization and Thermal Behavior
- Monomers with benzoxazine and coumarin rings have been synthesized for photodimerization studies, demonstrating unique thermal behaviors (Kiskan & Yagcı, 2007).
DNA-PK Inhibition and Anti-Platelet Activity
- Certain benzoxazine derivatives exhibit DNA-PK inhibition and anti-platelet activities, indicating potential medicinal applications (Ihmaid et al., 2012).
Antioxidant and Anticorrosive Additives
- Benzoxazinone derivatives, including 2-Methyl-benzo[d][1,3]oxazin-4-one, have been investigated as potential antioxidant and anticorrosive additives for motor oils (Hassan et al., 2011).
Progesterone Receptor Antagonists
- Certain 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones are potent and selective progesterone receptor antagonists with potential therapeutic applications (Zhang et al., 2002).
Amino Acid-Coupled Synthesis
- The synthesis of amino acid-coupled benzanilides using benzoxazin-4-ones suggests applications in creating novel compounds (Rayes et al., 2008).
Antimicrobial Activity
- Derivatives of benzo[b][1,4]oxazin-3(4H)-ones have shown antimicrobial activity against various bacteria and fungi, underscoring their potential in medicinal chemistry (Fang et al., 2011).
Photocatalytic Properties
- Benzo[1,3]oxazine compounds have been studied for their photocatalytic properties and light-induced ring-closing dynamics, indicating potential use in optical switching applications (Wang et al., 2016).
Mechanism of Action
Target of Action
URB754, also known as “6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one”, was originally reported to be a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL) . MGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a compound involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
URB754 interacts with MGL, inhibiting its activity . Recent studies have shown that urb754 failed to inhibit recombinant mgl, and brain fatty acid amide hydrolase (faah) activity was also resistant to urb754 . This suggests that the compound’s interaction with its targets may be more complex than initially thought.
Biochemical Pathways
The primary biochemical pathway affected by URB754 is the endocannabinoid signaling pathway. By inhibiting MGL, URB754 was thought to prevent the breakdown of 2-AG, thereby enhancing endocannabinoid signaling .
Result of Action
The intended result of URB754’s action is to enhance endocannabinoid signaling by inhibiting the breakdown of 2-AG . This could potentially lead to effects such as pain relief and mood enhancement. As mentioned earlier, recent studies have cast doubt on urb754’s ability to inhibit mgl and enhance endocannabinoid signaling .
properties
IUPAC Name |
6-methyl-2-(4-methylanilino)-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWNGVKCDGYFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357239 | |
Record name | 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one | |
CAS RN |
86672-58-4 | |
Record name | URB 754 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86672-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | URB-754 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086672584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2-(4-methylanilino)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-2-(p-tolylamino)-4H-3,1-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URB-754 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7672NBP7ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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